

Spectroscopic Analysis of 4-Bromo-3-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3-methylbenzonitrile**

Cat. No.: **B1271910**

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This in-depth guide presents a comprehensive overview of the spectroscopic data available for **4-Bromo-3-methylbenzonitrile**, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document provides a structured summary of mass spectrometry and infrared spectroscopy data, alongside detailed experimental protocols for acquiring such spectra. While extensive searches have been conducted, specific experimental ^1H and ^{13}C NMR data for this compound are not readily available in the public domain at the time of this writing.

Physicochemical Properties

Basic physicochemical properties of **4-Bromo-3-methylbenzonitrile** are summarized in the table below.

Property	Value	Source
Molecular Formula	$\text{C}_8\text{H}_6\text{BrN}$	[1] [2] [3] [4]
Molecular Weight	196.04 g/mol	[1] [2] [3] [4]
CAS Number	41963-20-6	[1] [2] [3] [4] [5]
Appearance	White to pale yellow or pale cream crystals or powder	[6]
Melting Point	53-57 °C	[3]

Mass Spectrometry (MS)

Mass spectrometry of **4-Bromo-3-methylbenzonitrile** provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.

Data Presentation

The primary mass spectral data point is the molecular ion peak, which corresponds to the molecular weight of the compound.

Ion	m/z (Mass-to-Charge Ratio)	Notes
[M] ⁺	196.04 (calculated)	Corresponds to the molecular weight of 4-Bromo-3-methylbenzonitrile.
Isotope Peaks	[M+2] ⁺	The presence of a bromine atom results in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹ Br and ⁸¹ Br isotopes.

Specific fragmentation data from experimental sources is not detailed in the provided search results.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for obtaining an EI-mass spectrum for a solid organic compound like **4-Bromo-3-methylbenzonitrile**.

- **Sample Preparation:** A small quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating

under a high vacuum.

- **Ionization:** The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and causing fragmentation into smaller, characteristic ions.
- **Mass Analysis:** The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of ion intensity versus m/z .

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Bromo-3-methylbenzonitrile** reveals characteristic absorption bands corresponding to its nitrile, aromatic, and methyl groups.

Data Presentation

The following table summarizes the key vibrational frequencies and their assignments for **4-Bromo-3-methylbenzonitrile**.^[7]

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
~2252	-	C≡N stretching
~1595, 1470	-	C=C aromatic ring stretching
~1380	-	CH ₃ symmetric bending
~1030	-	In-plane C-H bending
~880, 820	-	Out-of-plane C-H bending
~680	-	C-Br stretching

Intensities are not specified in the provided search results.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

- Instrument Setup: The FT-IR spectrometer is equipped with an ATR accessory, which contains a crystal (commonly diamond or zinc selenide) with a high refractive index. A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Application: A small amount of the solid **4-Bromo-3-methylbenzonitrile** is placed directly onto the ATR crystal surface.
- Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal.
- Data Acquisition: An infrared beam is directed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs specific frequencies of the evanescent wave corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.
- Spectrum Generation: The instrument's software processes the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific experimental ^1H and ^{13}C NMR data for **4-Bromo-3-methylbenzonitrile**, including chemical shifts and coupling constants, were not available in the public-domain scientific literature and spectral databases.

Experimental Protocol: Solution-State NMR Spectroscopy of a Solid Compound

The following is a general protocol for acquiring ^1H and ^{13}C NMR spectra of a solid organic compound.

- Sample Preparation:

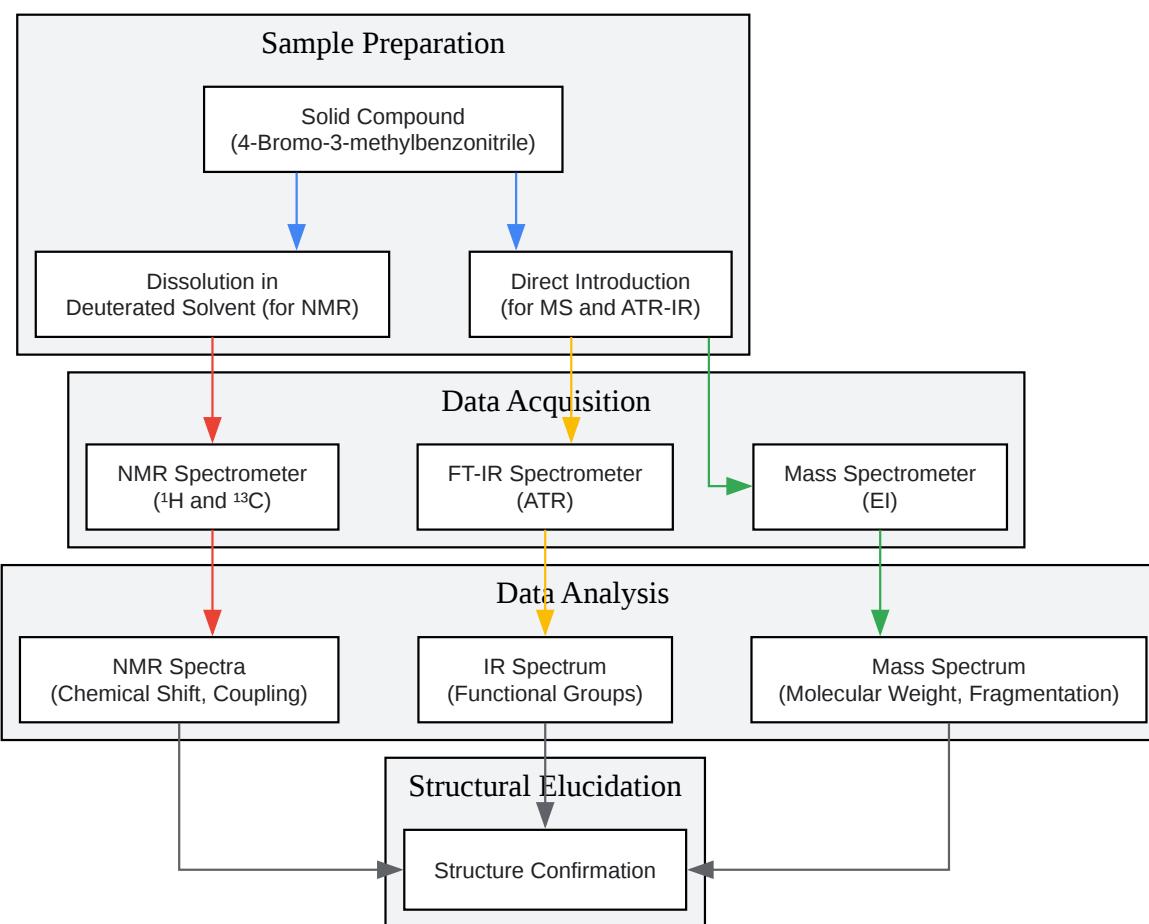
- An appropriate amount of the solid sample (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is accurately weighed.
- The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a small vial. The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid interfering solvent signals in the spectral regions of interest.
- The solution is then filtered, if necessary, to remove any particulate matter and transferred to a high-quality NMR tube to a height of approximately 4-5 cm.

- Instrument Setup:
 - The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's probe.
 - The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
 - The magnetic field homogeneity is optimized through a process called "shimming" to achieve high-resolution spectra.
 - The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).
- Data Acquisition:
 - Appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time, relaxation delay) are set.
 - For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
 - The NMR experiment is initiated, and the free induction decay (FID) signal is recorded.
- Data Processing:
 - The FID is converted into a frequency-domain spectrum using a Fourier transform.
 - The spectrum is phased and the baseline is corrected.

- The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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